molecular formula C18H17N3O2 B2576655 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine CAS No. 66521-88-8

4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B2576655
CAS No.: 66521-88-8
M. Wt: 307.353
InChI Key: OJRQTTSLEOJRQQ-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound composed of nitrogen, oxygen, and carbon atomsThe compound has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine stands out due to its dual methoxyphenyl groups, which enhance its biological activity and specificity towards certain molecular targets. Its structural modifications contribute to its unique properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)21-17(16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRQTTSLEOJRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327915
Record name 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66521-88-8
Record name 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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